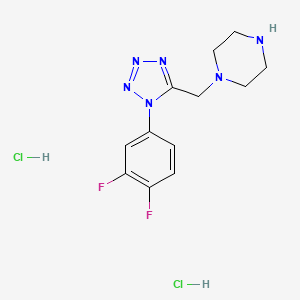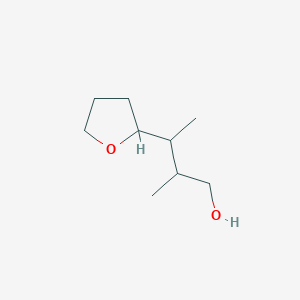
Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For instance, cyanuric chloride reacts with ethyl carbamate in the presence of a base to form ethyl 4-chloro-1,3,5-triazine-2-carboxylate.
Substitution Reaction: The chlorine atom in ethyl 4-chloro-1,3,5-triazine-2-carboxylate is substituted with an amino group by reacting with ammonia or an amine under controlled conditions to yield ethyl 4-amino-1,3,5-triazine-2-carboxylate.
Piperazine Introduction: Finally, the amino group at the 6-position is substituted with piperazine through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the triazine ring to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or amino groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate varies depending on its application:
In Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.
In Materials Science: It acts as a ligand, forming coordination complexes with metals, which can alter the properties of the resulting materials.
類似化合物との比較
Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate can be compared with other triazine derivatives such as:
Ethyl 4-amino-1,3,5-triazine-2-carboxylate: Lacks the piperazine group, which may reduce its biological activity.
4,6-Diamino-1,3,5-triazine-2-carboxylate: Contains two amino groups, which can lead to different reactivity and applications.
Ethyl 4-chloro-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate: The presence of a chlorine atom can significantly alter its chemical properties and reactivity.
This compound is unique due to the presence of both the piperazine and amino groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16/h12H,2-6H2,1H3,(H2,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPRNVJBVESMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2634041.png)
![4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2634042.png)

![5-chloro-2-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2634045.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2634051.png)

![3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2634054.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2634055.png)




